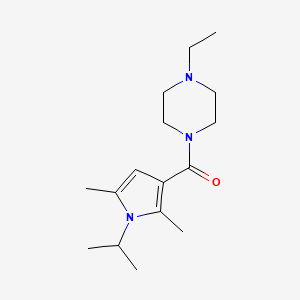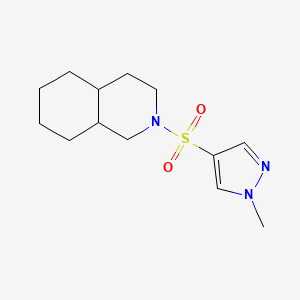![molecular formula C10H21N3O3S B7512707 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane, also known as MS-275 or Entinostat, is a synthetic molecule that belongs to the class of benzamide histone deacetylase inhibitors (HDACIs). It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane inhibits the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, leading to changes in chromatin structure and gene expression. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to selectively inhibit class I HDAC enzymes, which are overexpressed in many cancer cells. This leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to modulate the immune response in autoimmune diseases, such as multiple sclerosis.
实验室实验的优点和局限性
One advantage of using 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in lab experiments is its selectivity for class I HDAC enzymes, which allows for the specific modulation of gene expression. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to have low toxicity and good pharmacokinetics, making it a promising therapeutic agent for clinical use. However, one limitation of using 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in lab experiments is its high cost and limited availability, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for the research and development of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. One direction is the exploration of its potential use as a therapeutic agent for other diseases, such as viral infections and metabolic disorders. Another direction is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. Additionally, the combination of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of biomarkers for predicting the response to 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in different patient populations is an important area for future research.
合成方法
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane can be synthesized by reacting 2-aminobenzoic acid with isobutyl chloroformate to obtain N-(2-isobutoxyethyl)-2-aminobenzamide. The resulting compound is then reacted with methyl isobutyl sulfonate to obtain the final product, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. The synthesis of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane is a multi-step process that requires careful attention to detail and purification to obtain a high yield of pure product.
科学研究应用
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been extensively studied in preclinical models and clinical trials for its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the inhibition of tumor growth. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to modulate the immune response in autoimmune diseases, such as multiple sclerosis.
属性
IUPAC Name |
3-[[methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-8(2)13(3)17(15,16)12-9-6-4-5-7-11-10(9)14/h8-9,12H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYVCWXBHJBQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)NC1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)


![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)




![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
